
2-(Butan-2-yl)cyclohexyl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butan-2-yl)cyclohexyl chloroacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with a butan-2-yl group and a chloroacetate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)cyclohexyl chloroacetate typically involves the esterification of 2-(Butan-2-yl)cyclohexanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloroacetate group in 2-(Butan-2-yl)cyclohexyl chloroacetate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various amines.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amides, thioesters, or ethers.
Hydrolysis: 2-(Butan-2-yl)cyclohexanol and chloroacetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: 2-(Butan-2-yl)cyclohexanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Butan-2-yl)cyclohexyl chloroacetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various derivatives.
Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions. It may also serve as a model compound for investigating the metabolism of esters in living organisms.
Medicine: While specific medical applications of this compound are not well-documented, esters of this type are often explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including fragrances, flavors, and plasticizers. Its unique structure makes it a valuable component in various chemical formulations.
Wirkmechanismus
The mechanism of action of 2-(Butan-2-yl)cyclohexyl chloroacetate primarily involves its hydrolysis to release 2-(Butan-2-yl)cyclohexanol and chloroacetic acid. The ester bond is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of ester bonds. The released products can then participate in various biochemical pathways, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl chloroacetate: Lacks the butan-2-yl group, making it less sterically hindered.
2-(Butan-2-yl)cyclohexanol: The alcohol counterpart of the ester, lacking the chloroacetate group.
Butyl chloroacetate: Contains a linear butyl group instead of the cyclohexane ring.
Uniqueness: 2-(Butan-2-yl)cyclohexyl chloroacetate is unique due to the presence of both a cyclohexane ring and a butan-2-yl group, which impart specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
91883-22-6 |
|---|---|
Molekularformel |
C12H21ClO2 |
Molekulargewicht |
232.74 g/mol |
IUPAC-Name |
(2-butan-2-ylcyclohexyl) 2-chloroacetate |
InChI |
InChI=1S/C12H21ClO2/c1-3-9(2)10-6-4-5-7-11(10)15-12(14)8-13/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
RGBMXRHDGBCMQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1CCCCC1OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



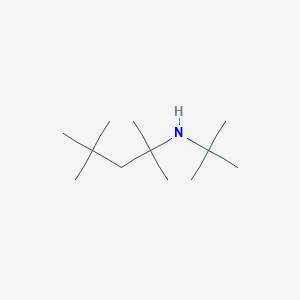

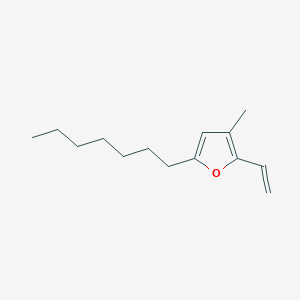
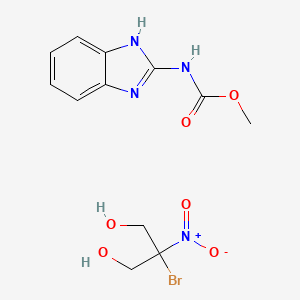
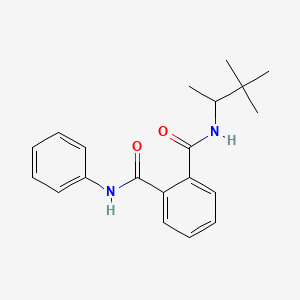
![11-[(Oxan-2-yl)oxy]undec-4-en-1-ol](/img/structure/B14372331.png)
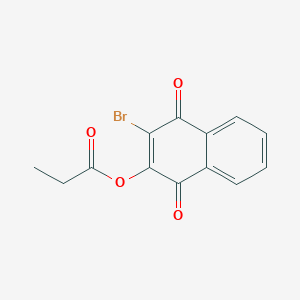
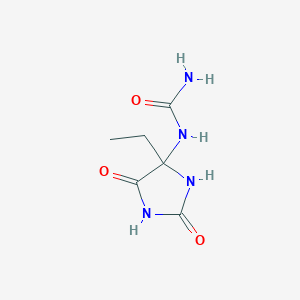
![2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine](/img/structure/B14372364.png)
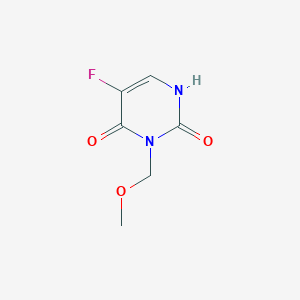
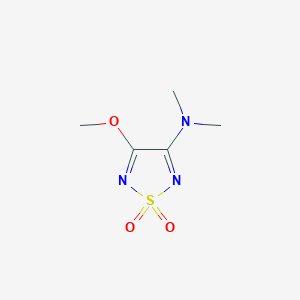
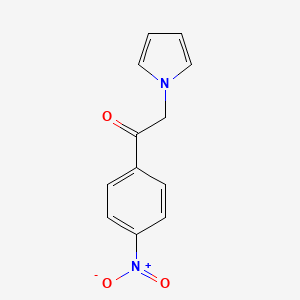
![4-Cyano-N-[3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14372388.png)
